Cadazolid - 1025097-10-2

Cadazolid

Catalog Number: EVT-262456
CAS Number: 1025097-10-2
Molecular Formula: C29H29F2N3O8
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cadazolid is a novel, first-in-class, non-absorbable, narrow-spectrum antibiotic belonging to the oxazolidinone-fluoroquinolone hybrid class. [, ] It exhibits potent in vitro and in vivo activity specifically against Clostridioides difficile (C. difficile), including strains resistant to linezolid and fluoroquinolones. [, , , , ] Cadazolid is currently under investigation for its potential as a therapeutic agent for Clostridioides difficile infection (CDI). [, , , ]

Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of Cadazolid resistance in C. difficile. Investigating mutations arising from prolonged exposure to Cadazolid and their impact on protein synthesis inhibition is crucial. [, ]

  • Clinical Evaluation and Optimization: Ongoing and future clinical trials are essential to confirm the efficacy and safety profile of Cadazolid for CDI treatment in diverse patient populations. [, , , , ] Head-to-head trials comparing Cadazolid with other CDI treatments like fidaxomicin are necessary to determine its optimal place in therapy. [, , ]

  • Exploring New Applications: Considering its potent activity against C. difficile and minimal impact on gut microbiota, investigating Cadazolid's potential for preventing CDI in high-risk patients (e.g., those receiving prolonged antibiotic treatment) is an interesting avenue for future research. []

  • Developing Next-Generation Hybrids: Cadazolid's success as a hybrid antibiotic paves the way for developing next-generation hybrid antibiotics targeting other challenging infections. [] Exploring different combinations of antibiotic classes and optimizing linker strategies could lead to novel therapies with improved efficacy and resistance profiles. []

Fidaxomicin

Relevance: Fidaxomicin, like Cadazolid, exhibits potent activity against C. difficile, including hypervirulent strains. [] Although both demonstrate a bactericidal effect against different C. difficile ribotypes, studies suggest Cadazolid acts more rapidly and at lower concentrations than Fidaxomicin. [] Cadazolid also exhibits lower systemic exposure and higher fecal recovery than Fidaxomicin. []

Metronidazole

Relevance: Metronidazole is another standard treatment for CDI, although often less effective than Vancomycin. [] Studies indicate that Cadazolid, compared to Metronidazole, offers a more favorable safety and efficacy profile, including a lower recurrence rate. [, ]

Moxifloxacin

Relevance: While Moxifloxacin is not used to treat CDI, research on Cadazolid often includes Moxifloxacin for comparison. Studies indicate that Cadazolid demonstrates significantly higher potency against C. difficile strains than Moxifloxacin. [] Moreover, Cadazolid retains its activity against Moxifloxacin-resistant strains. [, ]

OBP-4

Compound Description: OBP-4 is an oxazolidinone-fluoroquinolone hybrid antibiotic with potent in vitro activity against C. difficile. Similar to Cadazolid, OBP-4 demonstrates low systemic exposure and predominantly fecal excretion, leading to high local concentrations in the intestinal tract. []

Relevance: OBP-4 shares structural similarities with Cadazolid due to its oxazolidinone moiety. In vivo studies using mouse models of CDI have shown OBP-4 to be more effective than Cadazolid and Vancomycin in protecting against death, CDI recurrence, diarrhea, and weight loss. [] This suggests that OBP-4 may offer improved efficacy compared to Cadazolid in treating CDI.

Source

Cadazolid was synthesized at Actelion Pharmaceuticals Ltd. The compound has been the subject of various studies aimed at understanding its antibacterial properties and mechanisms of action against resistant bacterial strains .

Classification

Cadazolid is classified as an oxazolidinone antibiotic. This class is characterized by a mechanism that inhibits protein synthesis in bacteria by targeting the ribosomal machinery. Specifically, cadazolid binds to the peptidyl transferase center of the ribosome, thereby blocking the translation process crucial for bacterial growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of cadazolid involves several key steps that integrate both oxazolidinone and fluoroquinolone components. The process typically starts with the formation of an oxazolidinone core, followed by the introduction of a fluoroquinolone moiety.

  1. Oxazolidinone Formation: This involves reacting appropriate precursors in anhydrous solvents under controlled temperatures to yield the oxazolidinone structure.
  2. Fluoroquinolone Addition: The fluoroquinolone component is then attached through various coupling reactions, often utilizing activating agents like carbonochloridates or other coupling reagents .
  3. Purification: The final product undergoes purification processes such as column chromatography to ensure high purity levels necessary for biological testing.

The yield and purity of cadazolid can vary based on the specific synthetic route employed, with reported yields around 80-91% in different studies .

Molecular Structure Analysis

Structure and Data

Cadazolid's molecular structure features a complex arrangement with five rings, incorporating both oxazolidinone and fluoroquinolone elements. The unique configuration allows it to effectively bind within the ribosomal peptidyl transferase center.

  • Molecular Formula: C₁₉H₁₈F₂N₄O₄
  • Molecular Weight: 396.37 g/mol
  • Structural Features:
    • A-ring and B-ring typical of oxazolidinones
    • C-ring linking to a fluoroquinolone moiety
    • Specific functional groups that enhance binding affinity to bacterial ribosomes .
Chemical Reactions Analysis

Reactions and Technical Details

Cadazolid primarily functions through its interaction with bacterial ribosomes, inhibiting protein synthesis. Key reactions include:

  1. Binding to Ribosomes: Cadazolid binds to the peptidyl transferase center of the ribosome, blocking tRNA from accessing the A-site.
  2. Inhibition Mechanism: This binding prevents peptide bond formation during translation, effectively halting protein synthesis necessary for bacterial growth .
  3. Resistance Profiles: Studies have indicated that cadazolid retains activity against strains resistant to linezolid, highlighting its potential in treating difficult infections .
Mechanism of Action

Process and Data

Cadazolid's mechanism of action is primarily through inhibition of protein synthesis:

  • Targeting Ribosomal Machinery: By binding to the peptidyl transferase center in the ribosome, cadazolid interferes with tRNA binding at the A-site.
  • Cryo-Electron Microscopy Studies: Structural analyses have shown cadazolid's unique positioning within the ribosome, confirming its role in obstructing translation processes essential for bacterial survival .
  • Antibacterial Spectrum: Cadazolid exhibits potent activity against various Gram-positive bacteria, including Clostridium difficile, with significant efficacy demonstrated in vitro against resistant strains .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cadazolid exhibits several notable physical and chemical properties:

  • Appearance: Yellow solid
  • Melting Point: 116–118 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels .

These properties are crucial for its formulation into therapeutic agents.

Applications

Scientific Uses

Cadazolid has significant potential in clinical applications:

  • Treatment of Clostridium difficile Infections: It is primarily developed for treating infections associated with Clostridium difficile, which poses serious health risks in hospitalized patients.
  • Research Tool: Cadazolid serves as a valuable tool in microbiological research to study protein synthesis inhibition and resistance mechanisms among bacteria.
  • Pharmacokinetics Studies: Ongoing research investigates its pharmacokinetic profile in humans, assessing safety, tolerability, and effective dosing regimens .

Properties

CAS Number

1025097-10-2

Product Name

Cadazolid

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C29H29F2N3O8

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1

InChI Key

XWFCFMXQTBGXQW-GOSISDBHSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CS-2475;ACT179811;Cadazolid;ACT-179811;ACT 179811;Cadazolid (ACT-179811);ACT-179811; ACT 179811; ACT179811; CADAZOLID.

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.